Cas no 119110-38-2 (Propanediamide,N1,N1'-1,8-octanediylbis[N3-heptyl-N3-methyl-)

Propanediamide,N1,N1'-1,8-octanediylbis[N3-heptyl-N3-methyl- structure
119110-38-2 structure
Product Name:Propanediamide,N1,N1'-1,8-octanediylbis[N3-heptyl-N3-methyl-
CAS No:119110-38-2
MF:C30H58N4O4
MW:538.805928707123
MDL:MFCD00144715
CID:138648
PubChem ID:541679
Update Time:2025-07-15

Propanediamide,N1,N1'-1,8-octanediylbis[N3-heptyl-N3-methyl- Chemical and Physical Properties

Names and Identifiers

    • 63086_FLUKA
    • AC1LBSZF
    • ETH 4030
    • I14-40699
    • Magnesium ionophore III
    • N,N''-octamethylenebis(N'-heptyl-N'-methylmalonamide)
    • SBB009102
    • MagnesiuM Inophore III
    • MAGNESIUM-IONOPHOR III
    • N,N''-OCTAMETHYLENE-BIS(N'-HEPTYL-N'-METHYLMALONAMIDE)
    • ETH 4030, N,Nμμ-Octamethylene-bis(Nμ-heptyl-Nμ-methylmalonamide)
    • ETH 4030(Magnesium ionophore III)
    • Propanediamide,N1,N1'-1,8-octanediylbis[N3-heptyl-N3-methyl-
    • Magnesium ionophore III, Selectophore(TM), function tested
    • DTXSID20337300
    • ETH 4030, N,N''-Octamethylene-bis(N'-heptyl-N'-methylmalonamide)
    • 119110-38-2
    • AKOS015910826
    • FT-0736955
    • N1,N1'-(octane-1,8-diyl)bis(N3-heptyl-N3-methylmalonamide)
    • N'-heptyl-N-[8-[[3-[heptyl(methyl)amino]-3-oxopropanoyl]amino]octyl]-N'-methylpropanediamide
    • J-004069
    • SCHEMBL4894256
    • MXMJPDBVBJZBCA-UHFFFAOYSA-N
    • Propanediamide, N,N''-1,8-octanediylbis[N'-heptyl-N'-methyl-
    • ETH 4030(Magnesium ionophore III)?
    • MDL: MFCD00144715
    • Inchi: 1S/C30H58N4O4/c1-5-7-9-15-19-23-33(3)29(37)25-27(35)31-21-17-13-11-12-14-18-22-32-28(36)26-30(38)34(4)24-20-16-10-8-6-2/h5-26H2,1-4H3,(H,31,35)(H,32,36)
    • InChI Key: MXMJPDBVBJZBCA-UHFFFAOYSA-N
    • SMILES: O=C(CC(NCCCCCCCCNC(CC(N(C)CCCCCCC)=O)=O)=O)N(C)CCCCCCC

Computed Properties

  • Exact Mass: 538.44614
  • Monoisotopic Mass: 538.44580634g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 25
  • Complexity: 588
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.4
  • Topological Polar Surface Area: 98.8Ų

Experimental Properties

  • Density: 0.989
  • Boiling Point: 734.3°C at 760 mmHg
  • Flash Point: 397.9°C
  • Refractive Index: 1.484
  • PSA: 98.82

Propanediamide,N1,N1'-1,8-octanediylbis[N3-heptyl-N3-methyl- Security Information

Propanediamide,N1,N1'-1,8-octanediylbis[N3-heptyl-N3-methyl- Pricemore >>

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Additional information on Propanediamide,N1,N1'-1,8-octanediylbis[N3-heptyl-N3-methyl-

Propanediamide, N1,N1'-1,8-octanediylbis[N3-heptyl-N3-methyl- (CAS No. 119110-38-2): A Comprehensive Overview

Propanediamide, N1,N1'-1,8-octanediylbis[N3-heptyl-N3-methyl- (CAS No. 119110-38-2) is a complex organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in the pharmaceutical and materials science sectors. This compound is characterized by its heptyl and methyl substituents, which contribute to its distinct properties and reactivity.

The chemical structure of Propanediamide, N1,N1'-1,8-octanediylbis[N3-heptyl-N3-methyl- (CAS No. 119110-38-2) consists of a central propanediamide backbone with two heptyl-methyl amide groups attached via an octanediyl bridge. This configuration imparts the compound with a combination of hydrophobic and hydrophilic characteristics, making it suitable for a wide range of applications. The heptyl groups provide hydrophobicity, while the amide functionalities offer hydrogen bonding capabilities and potential for further chemical modifications.

In the context of pharmaceutical research, Propanediamide, N1,N1'-1,8-octanediylbis[N3-heptyl-N3-methyl- (CAS No. 119110-38-2) has been explored for its potential as a drug delivery vehicle. The compound's amphiphilic nature allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs and enhance their solubility and bioavailability. Recent studies have shown that this compound can effectively deliver anticancer drugs to target cells, thereby improving therapeutic outcomes while reducing side effects.

Beyond pharmaceutical applications, Propanediamide, N1,N1'-1,8-octanediylbis[N3-heptyl-N3-methyl- (CAS No. 119110-38-2) has also found use in materials science. Its ability to form stable supramolecular structures through hydrogen bonding and van der Waals interactions makes it an attractive candidate for the development of functional materials such as gels, coatings, and membranes. These materials can be tailored for specific applications by adjusting the length and nature of the heptyl and methyl substituents.

The synthesis of Propanediamide, N1,N1'-1,8-octanediylbis[N3-heptyl-N3-methyl- (CAS No. 119110-38-2) typically involves multi-step processes that include the formation of the central propanediamide backbone followed by the attachment of the heptyl-methyl amide groups. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, making it more accessible for both academic research and industrial applications.

In terms of safety and environmental impact, Propanediamide, N1,N1'-1,8-octanediylbis[N3-heptyl-N3-methyl- (CAS No. 119110-38-2) is generally considered to be non-toxic and environmentally friendly when handled properly. However, as with any chemical compound, appropriate safety measures should be taken during handling and storage to ensure the well-being of laboratory personnel and the environment.

The future prospects for Propanediamide, N1,N1'-1,8-octanediylbis[N3-heptyl-N3-methyl- (CAS No. 119100-38-2) are promising. Ongoing research is focused on optimizing its properties for specific applications and exploring new avenues for its use in drug delivery systems and functional materials. As our understanding of this compound continues to deepen, it is likely that new and innovative applications will emerge, further solidifying its importance in the fields of chemistry and materials science.

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